4-chloro-7-nitro-1H-indazole

CAS No.: 316810-81-8

Cat. No.: VC3773751

Molecular Formula: C7H4ClN3O2

Molecular Weight: 197.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 316810-81-8 |

|---|---|

| Molecular Formula | C7H4ClN3O2 |

| Molecular Weight | 197.58 g/mol |

| IUPAC Name | 4-chloro-7-nitro-1H-indazole |

| Standard InChI | InChI=1S/C7H4ClN3O2/c8-5-1-2-6(11(12)13)7-4(5)3-9-10-7/h1-3H,(H,9,10) |

| Standard InChI Key | MGCGMFQHBXYECU-UHFFFAOYSA-N |

| SMILES | C1=CC(=C2C=NNC2=C1[N+](=O)[O-])Cl |

| Canonical SMILES | C1=CC(=C2C=NNC2=C1[N+](=O)[O-])Cl |

Introduction

Chemical Structure and Identification

Structural Characteristics

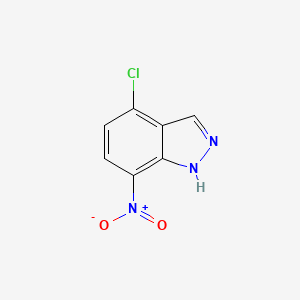

4-chloro-7-nitro-1H-indazole belongs to the indazole family of heterocyclic compounds. Its structure consists of a benzene ring fused with a pyrazole ring (forming the indazole core), with a chlorine atom at the 4-position and a nitro group at the 7-position. The "1H" in the name indicates that the hydrogen is attached to the first nitrogen atom in the indazole ring system .

The molecular structure features several distinct chemical moieties: the aromatic benzene portion, the nitrogen-containing pyrazole segment, the electron-withdrawing chloro substituent, and the strongly electron-withdrawing nitro group. These structural elements contribute to the compound's chemical reactivity patterns and potential applications in various chemical processes.

Chemical Identifiers and Properties

The compound 4-chloro-7-nitro-1H-indazole is uniquely identified through various chemical nomenclature systems and identifiers. These identifiers are crucial for researchers to accurately reference and locate information about the compound across chemical databases and literature.

Table 1: Chemical Identifiers of 4-chloro-7-nitro-1H-indazole

| Identifier Type | Value |

|---|---|

| PubChem CID | 228460 |

| CAS Number | 316810-81-8 |

| IUPAC Name | 4-chloro-7-nitro-1H-indazole |

| Molecular Formula | C7H4ClN3O2 |

| Molecular Weight | 197.58 g/mol |

| InChI | InChI=1S/C7H4ClN3O2/c8-5-1-2-6(11(12)13)7-4(5)3-9-10-7/h1-3H,(H,9,10) |

| InChIKey | MGCGMFQHBXYECU-UHFFFAOYSA-N |

| SMILES | C1=CC(=C2C=NNC2=C1N+[O-])Cl |

The molecular formula (C7H4ClN3O2) indicates the compound contains 7 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 2 oxygen atoms . This precise atomic composition distinguishes it from related indazole derivatives and contributes to its specific chemical properties.

Physical and Chemical Properties

Physical Properties

The physical properties of 4-chloro-7-nitro-1H-indazole are important considerations for its handling, storage, and potential applications. While the search results provide limited detailed information on physical properties, some can be inferred from its structure and similar compounds.

As a heterocyclic aromatic compound, 4-chloro-7-nitro-1H-indazole likely exists as a solid at room temperature. The presence of both chloro and nitro substituents affects its solubility profile, making it more soluble in organic solvents than in water due to its predominantly non-polar structure with some polar functional groups .

The shelf life of the compound is reported to be approximately 1095 days (3 years) under proper storage conditions, suggesting reasonable stability under controlled environments . This prolonged stability makes it suitable for long-term research applications and chemical storage.

Chemical Reactivity

The chemical reactivity of 4-chloro-7-nitro-1H-indazole is influenced by several structural features:

-

The indazole core provides sites for both electrophilic and nucleophilic reactions.

-

The nitro group (-NO2) at the 7-position is strongly electron-withdrawing, activating the ring toward nucleophilic substitution reactions.

-

The chlorine at the 4-position can potentially undergo substitution reactions under appropriate conditions.

-

The N-H bond in the indazole ring can participate in acid-base reactions and serve as a site for potential functionalization.

These chemical characteristics suggest that 4-chloro-7-nitro-1H-indazole could undergo various transformations, including substitution reactions, reduction of the nitro group, and functionalization at the nitrogen position of the indazole ring.

Synonyms and Alternative Designations

Common Synonyms

4-chloro-7-nitro-1H-indazole is known by several alternative names and designations in scientific literature and chemical databases. These synonyms are important for comprehensive literature searches and cross-referencing across different chemical resources.

Table 2: Synonyms of 4-chloro-7-nitro-1H-indazole

| Synonym | Type |

|---|---|

| 4-Chloro-7-nitro indazole | Common Name |

| 4-Chloro-7-nitroindazole | Common Name |

| NSC21408 | Registry Number |

| NSC-21408 | Registry Number |

| AMY9636 | Registry Code |

| DTXSID10281363 | DSSTox Substance ID |

| MFCD09026963 | MDL Number |

| AKOS006289551 | Registry Code |

| PB42525 | Registry Code |

| FT-0725990 | Registry Code |

| I11316 | Registry Code |

| EN300-1700068 | Registry Code |

These various designations reflect the compound's presence in different chemical registries and databases, indicating its recognition across multiple chemical information systems .

| Statement Code | Description |

|---|---|

| Hazard Statements | |

| H315 | Causes skin irritation |

| H302 | Harmful if swallowed |

| H320 | Causes eye irritation |

| Precautionary Statements | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P302+P352 | IF ON SKIN: Wash with plenty of water |

| P321 | Specific treatment (see... on this label) |

| P501 | Dispose of contents/container to... |

| P264 | Wash... thoroughly after handling |

| P362 | Take off contaminated clothing |

| P270 | Do not eat, drink or smoke when using this product |

| P337+P313 | If eye irritation persists: Get medical advice/attention |

| P332+P313 | If skin irritation occurs: Get medical advice/attention |

| P330 | Rinse mouth |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor/... if you feel unwell |

These safety statements indicate that 4-chloro-7-nitro-1H-indazole poses risks of skin and eye irritation and is harmful if ingested. Appropriate personal protective equipment (PPE) and handling procedures are necessary when working with this compound .

| Compound | Structural Differences from 4-chloro-7-nitro-1H-indazole |

|---|---|

| 1H-indazole | Lacks both chloro and nitro substituents |

| 7-nitro-1H-indazole | Lacks the chloro substituent at position 4 |

| 4-chloro-1H-indazole | Lacks the nitro substituent at position 7 |

| 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine | Contains additional methyl group at N1 and amino group at position 3 |

It should be emphasized that 4-chloro-7-nitro-1H-indazole is a distinct compound from 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine, which appears in one of the search results but contains additional methyl and amine groups that significantly alter its chemical properties and potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume